2-(2,4-Dichlorophenoxy)ethyl carbamate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6294-82-2 |
|---|---|
Molecular Formula |
C9H9Cl2NO3 |
Molecular Weight |
250.08 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)ethyl carbamate |
InChI |
InChI=1S/C9H9Cl2NO3/c10-6-1-2-8(7(11)5-6)14-3-4-15-9(12)13/h1-2,5H,3-4H2,(H2,12,13) |
InChI Key |
XDHXMSOVLRGMQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCOC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of 2 2,4 Dichlorophenoxy Ethyl Carbamate
Established Synthetic Routes to 2-(2,4-Dichlorophenoxy)ethyl carbamate (B1207046)
The primary route to synthesizing 2-(2,4-dichlorophenoxy)ethyl carbamate is a sequential process that first involves the synthesis of its precursors, followed by the formation of the carbamate functional group.
Precursor Synthesis and Intermediate Derivatization
The synthesis of the core structure of this compound begins with the preparation of 2,4-dichlorophenoxyacetic acid (2,4-D). This well-established herbicide is typically synthesized through the condensation of 2,4-dichlorophenol (B122985) with chloroacetic acid in a strongly alkaline medium. organic-chemistry.org An alternative method involves the chlorination of phenoxyacetic acid. organic-chemistry.orgwikipedia.org
The subsequent key intermediate is 2-(2,4-dichlorophenoxy)ethanol (B85835). This alcohol can be prepared by the reaction of 2,4-dichlorophenol with 2-chloroethanol (B45725) in the presence of a base, such as sodium hydroxide, in a Williamson ether synthesis.
Once 2-(2,4-dichlorophenoxy)ethanol is obtained, the carbamate moiety is introduced. A common method for the synthesis of primary carbamates from alcohols is the reaction with urea (B33335). nih.govresearchgate.netorgsyn.org This reaction is often catalyzed by metal salts and provides a direct and atom-economical route to the desired product. The general reaction is as follows:
R-OH + H₂N-CO-NH₂ → R-O-CO-NH₂ + NH₃
In the context of this compound, the reaction would be:
(2,4-Cl₂C₆H₃OCH₂CH₂OH) + H₂N-CO-NH₂ → (2,4-Cl₂C₆H₃OCH₂CH₂O-CO-NH₂) + NH₃
Another established method for carbamate synthesis is the reaction of an alcohol with an isocyanate. kuleuven.beresearchgate.net In this case, 2-(2,4-dichlorophenoxy)ethanol would be reacted with a suitable isocyanate, such as chlorosulfonyl isocyanate followed by hydrolysis, to yield the primary carbamate.
Optimization of Reaction Conditions and Yields
The optimization of the synthesis of this compound focuses on improving the yield and purity of the final product by adjusting various reaction parameters.
For the synthesis of the precursor 2,4-D, process design studies have focused on aspects such as catalyst selection and reaction phase to reduce the formation of by-products like dioxins. researchgate.net For the subsequent carbamoylation of 2-(2,4-dichlorophenoxy)ethanol with urea, the choice of catalyst is crucial. Iron-catalyzed reactions have been shown to be effective for the synthesis of primary carbamates from alcohols and urea. nih.gov
The table below illustrates hypothetical reaction conditions for the synthesis of this compound from 2-(2,4-dichlorophenoxy)ethanol and urea, based on literature for similar carbamate syntheses.
Table 1: Hypothetical Reaction Conditions for the Synthesis of this compound
| Parameter | Condition |
| Reactants | 2-(2,4-dichlorophenoxy)ethanol, Urea |
| Catalyst | Iron(II) Chloride (FeCl₂) |
| Solvent | Toluene |
| Temperature | 120-140 °C |
| Reaction Time | 12-24 hours |
| Molar Ratio (Alcohol:Urea) | 1:1.5 |
| Catalyst Loading | 1-5 mol% |
| Hypothetical Yield | 70-85% |
Novel Approaches in Carbamate Functionalization and Derivatization
Recent research has focused on the development of novel methods for the synthesis of carbamates and their derivatives, with an emphasis on creating analogs and achieving stereoselectivity.
Design and Synthesis of Analogs and Homologs of this compound
Analogs and homologs of this compound can be synthesized by modifying the core structure. This can be achieved by:
Varying the substitution on the phenoxy ring: Instead of 2,4-dichlorophenol, other substituted phenols can be used as starting materials to introduce different functional groups on the aromatic ring.
Modifying the ethyl chain: The length of the alkyl chain connecting the phenoxy group and the carbamate can be altered by using different amino alcohols in the initial synthesis.
Substituting the carbamate nitrogen: The synthesis of N-substituted carbamates can be achieved by using substituted ureas or by reacting the final product with alkylating or acylating agents.
A patent for analogs of (2,4-dichlorophenoxy)acetic acid describes the synthesis of various derivatives which could serve as a basis for creating a library of related carbamate compounds. google.com
Stereoselective Synthesis and Chiral Resolution Methodologies
While this compound itself is achiral, the introduction of a stereocenter, for example, by using a chiral alcohol precursor, would result in a chiral molecule. The principles of stereoselective synthesis could then be applied to obtain enantiomerically pure forms of the compound.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. Key areas of focus include the use of safer solvents, renewable starting materials, and more energy-efficient reaction conditions.
Several greener routes for the synthesis of carbamates have been developed. These include:
Using urea as a carbonyl source: Urea is a less hazardous alternative to phosgene (B1210022), which is traditionally used in the synthesis of isocyanates for carbamate production. The reaction of alcohols with urea is considered a more environmentally friendly route. nih.govresearchgate.netrsc.org
Synthesis from CO₂, amines, and alcohols: Direct synthesis of carbamates from carbon dioxide, amines, and alcohols is a highly attractive green method as it utilizes a renewable and non-toxic C1 source. rsc.orgpsu.edu
Catalytic approaches: The use of efficient and recyclable catalysts can reduce waste and improve the atom economy of the synthesis. For example, La₂O₃/SiO₂ has been used as a catalyst for the synthesis of carbamates from ureas and organic carbonates with 100% atom economy. tandfonline.comtandfonline.com
The table below summarizes some green chemistry approaches applicable to the synthesis of this compound.
Table 2: Green Chemistry Approaches in Carbamate Synthesis
| Green Chemistry Principle | Application in Carbamate Synthesis |
| Atom Economy | Use of urea and organic carbonates in catalyzed reactions to maximize the incorporation of reactant atoms into the final product. tandfonline.comtandfonline.com |
| Use of Less Hazardous Chemicals | Replacing toxic reagents like phosgene with safer alternatives such as urea or carbon dioxide. rsc.orgrsc.orgpsu.edu |
| Catalysis | Employing reusable and efficient catalysts like TiO₂–Cr₂O₃/SiO₂ or La₂O₃/SiO₂ to improve reaction rates and reduce energy consumption. rsc.orgtandfonline.com |
| Renewable Feedstocks | Utilizing carbon dioxide as a C1 source for the carbamate carbonyl group. rsc.orgpsu.edu |
Environmental Dynamics and Transformation Pathways of 2 2,4 Dichlorophenoxy Ethyl Carbamate
Abiotic Transformation Processes of 2-(2,4-Dichlorophenoxy)ethyl carbamate (B1207046)
Photodegradation Kinetics and Product Identification
Direct Photolysis Mechanisms and Pathways
No specific data is available for 2-(2,4-Dichlorophenoxy)ethyl carbamate.
Indirect Photolysis and Photosensitization Processes
No specific data is available for this compound.
Hydrolysis Pathways and Stability in Aqueous Systems
pH-Dependent Hydrolysis Kinetics
No specific data is available for this compound.
Biotic Transformation Processes of this compound
Plant Metabolism and Residue Formation of this compound
Uptake and Translocation Dynamics in Plant Species
No studies detailing the absorption and movement of this compound within various plant species were identified.
Biotransformation Pathways and Metabolite Profiling in Plant Tissues
Information regarding the metabolic breakdown of this compound within plant tissues and the identification of its resulting metabolites is not available in the reviewed literature.
Environmental Persistence and Dissipation Kinetics of this compound
Half-Life Determination in Soil and Water Matrices
No data on the half-life of this compound in either soil or water environments could be located.
Influence of Environmental Factors on Degradation Rates
Research examining the effects of environmental variables such as temperature, moisture, organic matter content, and pH on the degradation of this compound is not publicly available.
Soil and Sediment Interactions of this compound
Adsorption-Desorption Dynamics
There is a lack of available studies on the processes of adsorption and desorption of this compound in soil and sediment, which are crucial for understanding its environmental mobility.
Scientific Literature Lacks Data on the Environmental Dynamics of this compound
A thorough review of available scientific literature reveals a significant gap in research pertaining to the environmental dynamics and transformation pathways of the chemical compound this compound. Specifically, no empirical data or research findings could be located for the topics of adsorption, mobility, and leaching potential for this particular compound.
Extensive searches for scholarly articles and environmental studies yielded no information on the following key areas outlined for investigation:
Adsorption Isotherms and Mechanistic Models: There is no available research detailing the adsorption of this compound to soil particles, nor are there studies that apply models such as the Freundlich or Linear isotherms to describe its sorption behavior.
Factors Influencing Sorption Capacity: Consequently, there is no information on how soil properties like organic matter content, clay content, or pH influence the sorption capacity of this compound.
Mobility and Leaching Potential: The scientific record lacks studies, including soil column experiments or the development of breakthrough curves, that would characterize the movement and potential for this compound to leach through different soil types.
Predictive Modeling: Without foundational data on its soil interaction and mobility, no predictive models for the environmental transport of this compound have been developed or published.
It is important to note that while a substantial body of research exists for the related herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), this information is not directly applicable to this compound. Due to the differences in their chemical structures, their environmental behavior and fate are expected to be distinct.
Given the absence of specific research on this compound, a scientifically accurate article on its environmental dynamics and transformation pathways cannot be generated at this time. Further empirical research is required to understand how this specific compound interacts with and moves through the soil environment.
Mode of Action and Biochemical Mechanisms of 2 2,4 Dichlorophenoxy Ethyl Carbamate
Elucidation of Molecular Target Sites in Susceptible Organisms
The primary molecular target of 2,4-D acid is the auxin signaling pathway in susceptible broadleaf plants. wikipedia.orgnih.govresearchgate.net As a synthetic auxin, 2,4-D mimics the natural plant hormone indole-3-acetic acid (IAA), leading to a cascade of physiological and biochemical disruptions. invasive.org Unlike natural auxins, which are tightly regulated by the plant through synthesis, degradation, and transport, 2,4-D is persistent and leads to a continuous, unregulated stimulation of auxin-responsive genes. researchgate.net
The key molecular components of the auxin perception and signaling pathway that are targeted by 2,4-D include:
Auxin Receptors: 2,4-D binds to auxin receptors, most notably the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, the AUXIN SIGNALING F-BOX (AFB) proteins. This binding event stabilizes the interaction between the TIR1/AFB proteins and the Aux/IAA transcriptional repressors.
SCFTIR1/AFB E3 Ubiquitin Ligase Complex: The formation of the 2,4-D-TIR1/AFB-Aux/IAA complex promotes the ubiquitination of the Aux/IAA repressor proteins by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.
26S Proteasome: The ubiquitinated Aux/IAA proteins are then targeted for degradation by the 26S proteasome.
Auxin Response Factors (ARFs): The degradation of the Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of a multitude of auxin-responsive genes.
This sustained activation of ARFs and the resulting massive changes in the plant's transcriptome are the foundational events that lead to the herbicidal effects of 2,4-D.
Cellular and Subcellular Responses Induced by 2-(2,4-Dichlorophenoxy)ethyl carbamate (B1207046)
Following its presumed conversion to 2,4-D acid, the compound elicits a range of detrimental cellular and subcellular responses in susceptible plants.
The uncontrolled expression of auxin-responsive genes induced by 2,4-D leads to a variety of visible and ultimately lethal physiological effects on plant growth and development. These include:
Uncontrolled Cell Division and Elongation: 2,4-D stimulates rapid and disorganized cell division and elongation, particularly in the meristematic tissues of stems and roots. orst.edumt.govorst.edu This leads to abnormal growth, including stem and petiole twisting (epinasty), leaf curling, and the formation of calluses.
Vascular Tissue Disruption: The uncontrolled growth damages the vascular tissues (xylem and phloem), impairing the transport of water, nutrients, and photosynthates throughout the plant. researchgate.net
Senescence and Necrosis: The disruption of normal physiological processes and the accumulation of toxic metabolic byproducts lead to premature aging (senescence) and tissue death (necrosis). researchgate.net
Physiological Effects of 2,4-D on Susceptible Plants
| Physiological Effect | Description | Reference |
|---|---|---|
| Epinasty | Downward bending and twisting of leaves and stems due to uneven growth. | researchgate.net |
| Uncontrolled Cell Division | Rapid, disorganized proliferation of cells, particularly in meristematic regions. | orst.eduorst.edu |
| Vascular Damage | Disruption of xylem and phloem, leading to impaired transport. | researchgate.net |
| Senescence | Accelerated aging of plant tissues. | researchgate.net |
The herbicidal action of 2,4-D is also mediated by its profound effects on various biochemical pathways and enzymatic activities within the plant cell.
Ethylene (B1197577) Biosynthesis: 2,4-D significantly induces the biosynthesis of the stress hormone ethylene. nih.gov It achieves this by upregulating the expression and activity of ACC (1-aminocyclopropane-1-carboxylic acid) synthase, a key enzyme in the ethylene production pathway. The resulting high levels of ethylene contribute to the observed epinasty and senescence. nih.gov
Abscisic Acid (ABA) Biosynthesis: The increased ethylene production can, in turn, trigger the biosynthesis of another stress-related hormone, abscisic acid (ABA). Elevated ABA levels contribute to stomatal closure, which can inhibit photosynthesis, and also play a role in senescence.
Reactive Oxygen Species (ROS) Production: Treatment with 2,4-D has been shown to induce oxidative stress through the overproduction of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). researchgate.net This accumulation of ROS can lead to lipid peroxidation, membrane damage, and ultimately, programmed cell death.
Enzyme Activities: Studies on the effects of 2,4-D have shown alterations in the activities of various enzymes. For instance, in non-target organisms, it has been observed to affect enzymes involved in xenobiotic metabolism, such as ethoxycoumarin O-deethylase, epoxide hydrolase, and glutathione (B108866) S-transferase. nih.gov It has also been shown to impact UDP-glucuronosyltransferase activity. nih.gov In plants, the metabolic enzymes involved in the detoxification of 2,4-D itself, such as cytochrome P450 monooxygenases and glucosyltransferases, are also modulated. nih.gov
Key Biochemical Pathways and Enzymes Modulated by 2,4-D
| Pathway/Enzyme | Effect of 2,4-D | Consequence | Reference |
|---|---|---|---|
| Ethylene Biosynthesis (ACC Synthase) | Upregulation | Epinasty, Senescence | nih.gov |
| Abscisic Acid (ABA) Biosynthesis | Induction | Stomatal closure, Senescence | researchgate.net |
| Reactive Oxygen Species (ROS) | Increased Production | Oxidative stress, Cell death | researchgate.net |
| Cytochrome P450 Monooxygenases | Modulation | Detoxification/Metabolism of 2,4-D | nih.govunl.edu |
| Glucosyltransferases | Modulation | Detoxification/Metabolism of 2,4-D | nih.gov |
Comparative Analysis of Mode of Action with 2,4-D Acid and Other Derivatives
The mode of action of 2-(2,4-dichlorophenoxy)ethyl carbamate is intrinsically linked to that of 2,4-D acid and its other derivatives, such as esters and amine salts. The primary difference lies in the initial steps of uptake, translocation, and bioactivation.
2,4-D Acid: The parent acid is the biologically active form that interacts with the auxin receptors. wikipedia.org Its uptake is generally less efficient through the leaf cuticle due to its lower lipophilicity, but it can be absorbed by the roots. orst.edu
2,4-D Esters: Ester derivatives of 2,4-D are also pro-herbicides and are known for their enhanced foliar uptake due to their lipophilic nature. orst.edu24d.info They are rapidly hydrolyzed within the plant to release 2,4-D acid. ucanr.edu The herbicidal activity and potential for off-target movement (volatility) can vary depending on the specific alcohol used in the ester formulation. 24d.infoksu.edubayer.us
2,4-D Amine Salts: Amine salt formulations are more water-soluble and less volatile than esters. 24d.infobayer.us They readily dissociate in water to the 2,4-D anion and the corresponding amine cation. Their uptake is generally slower than that of esters, but they are effective, particularly in systemic applications. 24d.info
Analytical Methodologies for Environmental and Biological Research of 2 2,4 Dichlorophenoxy Ethyl Carbamate
Extraction and Sample Preparation Techniques
No specific methods for the extraction and sample preparation of 2-(2,4-Dichlorophenoxy)ethyl carbamate (B1207046) from environmental or biological matrices were found.
Matrix-Specific Methods (e.g., soil, water, plant tissue)
There is no available research detailing matrix-specific extraction methods for this compound.
Advanced Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Techniques
No literature describing the application of advanced SPE or LLE techniques specifically for the isolation of 2-(2,4-Dichlorophenoxy)ethyl carbamate was identified.
Chromatographic Separation Techniques
Specific chromatographic conditions for the separation of this compound are not published.
High-Performance Liquid Chromatography (HPLC)
No validated HPLC methods, including details on column types, mobile phases, or gradient programs for the analysis of this compound, are available in the scientific literature.
Gas Chromatography (GC)
There are no documented GC methods, including information on derivatization, column specifics, or temperature programming, for the analysis of this compound.
Spectroscopic and Spectrometric Detection Methods
While general principles of spectroscopy and spectrometry would apply, no specific data on mass spectra, fragmentation patterns, or other spectroscopic characteristics for the detection of this compound could be located.
Mass Spectrometry (MS) and Tandem MS (MS/MS) for Structural Elucidation and Quantification
Mass spectrometry, often coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), is a cornerstone for the analysis of this compound. LC-MS/MS is particularly well-suited for the analysis of carbamate pesticides, offering high sensitivity and selectivity.
For structural elucidation, high-resolution mass spectrometry can provide accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments. In tandem mass spectrometry (MS/MS), the precursor ion corresponding to this compound is isolated and subjected to collision-induced dissociation (CID) to generate characteristic product ions. The fragmentation pattern provides unequivocal structural confirmation. Common fragmentation pathways for this molecule would likely involve the cleavage of the carbamate and ether linkages.
Quantitative analysis is typically performed using tandem mass spectrometry in the multiple reaction monitoring (MRM) mode. actapol.net This technique involves monitoring specific precursor-to-product ion transitions, which significantly enhances selectivity and reduces matrix interference. tdl.org For robust quantification, a stable isotope-labeled internal standard, such as d5-ethyl carbamate, may be employed to compensate for matrix effects and variations in instrument response. nih.gov The choice of ionization source is critical, with electrospray ionization (ESI) in positive mode being a common choice for carbamates. actapol.net
Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ion 1 (m/z) | Fragment corresponding to the 2,4-dichlorophenoxy group |
| Product Ion 2 (m/z) | Fragment corresponding to the ethyl carbamate moiety |
| Collision Energy (eV) | Optimized for maximum product ion intensity |
| Dwell Time (ms) | 100-200 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of synthesized this compound standards. While not typically used for routine environmental or biological sample analysis due to its lower sensitivity compared to MS, NMR provides detailed information about the chemical environment of each atom in the molecule.
¹H NMR spectroscopy would reveal the number of different types of protons and their neighboring environments through chemical shifts and spin-spin coupling. The aromatic protons of the dichlorophenyl ring, the methylene (B1212753) protons of the ethyl group, and the amine proton of the carbamate would all exhibit characteristic signals. ¹³C NMR spectroscopy would provide information on the carbon skeleton of the molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, further solidifying the structural assignment. Quantitative NMR (qNMR) can also be utilized for the accurate determination of the purity of analytical standards. nih.gov
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic-H | 6.8 - 7.5 | m | - |
| -OCH₂- | 4.2 - 4.4 | t | 5-7 |
| -CH₂-N | 3.3 - 3.5 | q | 5-7 |
| NH₂ | 5.0 - 5.5 | s (broad) | - |
Quantitative Analysis and Method Validation Parameters
The development of a reliable quantitative method for this compound requires rigorous validation to ensure the accuracy, precision, and robustness of the data. Method validation is performed according to established guidelines, such as those from the European Union or the US Environmental Protection Agency. actapol.net
Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility). nih.gov Linearity is assessed by analyzing a series of calibration standards over a defined concentration range, with a correlation coefficient (R²) of >0.99 being desirable. actapol.net The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. nih.gov
Accuracy is determined by spiking blank matrices with known concentrations of the analyte and calculating the percentage recovery. nih.gov Precision is evaluated by analyzing replicate samples at different concentrations on the same day (repeatability) and on different days (reproducibility), with the relative standard deviation (RSD) being the primary metric. nih.gov
Table 3: Typical Method Validation Parameters for the Quantitative Analysis of a Carbamate Pesticide
| Parameter | Acceptance Criteria |
|---|---|
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |
| Accuracy (Recovery) | 70-120% |
| Precision (RSD) | < 20% |
Structure Activity Relationship Sar and Structure Biodegradation Relationship Sbr Studies of 2 2,4 Dichlorophenoxy Ethyl Carbamate and Its Analogs
Correlating Structural Features with Environmental Persistence and Transformation Rates
The environmental persistence and transformation of 2-(2,4-Dichlorophenoxy)ethyl carbamate (B1207046) are intrinsically linked to its molecular structure. This compound is a derivative of the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), and its structure contains a phenoxyacetic acid moiety linked to an ethyl carbamate group. mt.govwikipedia.org The persistence of such compounds in the environment is influenced by several factors, including the nature of the aromatic ring substitutions and the type of side chain.
The degradation of carbamate pesticides in the environment is a complex process involving both microbial and chemical pathways. nih.govresearchgate.net The carbamate ester linkage is susceptible to hydrolysis, which is a primary degradation route. researchgate.net The rate of hydrolysis can be influenced by soil pH and temperature. juniperpublishers.com For carbamates in general, microbial degradation is a significant factor in their disappearance from soil, with half-lives typically ranging from one to four weeks. ucanr.edu
The 2,4-dichloro substitution pattern on the phenyl ring of 2-(2,4-Dichlorophenoxy)ethyl carbamate plays a significant role in its resistance to degradation. The chlorine atoms increase the molecule's recalcitrance to microbial attack compared to the unsubstituted phenoxy ring. juniperpublishers.com The degradation of 2,4-D, the parent compound, is well-studied and often proceeds through hydroxylation of the aromatic ring followed by ring cleavage. nih.govnih.gov It is plausible that this compound undergoes initial hydrolysis of the carbamate and ester linkages to yield 2,4-dichlorophenoxyethanol and ultimately 2,4-dichlorophenol (B122985), which then enters established degradation pathways.
Table 1: Factors Influencing Environmental Persistence of Carbamate and Phenoxy Herbicides
| Structural Feature / Environmental Factor | Influence on Persistence | General Trend |
| Aromatic Ring Substitution | ||
| Halogenation (e.g., Chlorine) | Increases recalcitrance to microbial degradation | Higher substitution often leads to longer persistence. juniperpublishers.com |
| Position of Substituents | Affects enzymatic attack | Specific isomer patterns can be more or less degradable. |
| Side Chain Structure | ||
| Carbamate Group | Susceptible to hydrolysis | Primary point of initial degradation for many carbamates. researchgate.net |
| Ester Linkage | Susceptible to hydrolysis | Contributes to the breakdown of the molecule. |
| Length and Branching of Alcohol Moiety | Influences enzymatic accessibility | Simpler, unbranched chains are generally degraded faster. |
| Environmental Conditions | ||
| Soil Type and Organic Matter | Adsorption and bioavailability | Higher organic matter can increase adsorption, potentially reducing microbial degradation rates. |
| Soil pH | Affects chemical hydrolysis rates | Hydrolysis of esters and carbamates is often pH-dependent. juniperpublishers.com |
| Temperature and Moisture | Microbial activity and chemical reaction rates | Optimal conditions for microbial growth generally lead to faster degradation. juniperpublishers.com |
| Presence of Adapted Microorganisms | Rate of biodegradation | Soils with a history of pesticide application may have microbial populations capable of faster degradation. nih.gov |
Relationship Between Chemical Structure and Mode of Action Efficacy
The mode of action of this compound is expected to be similar to that of its parent compound, 2,4-D, which acts as a synthetic auxin. mt.govwikipedia.org Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately causing the death of susceptible broadleaf weeds. orst.edu The efficacy of these herbicides is highly dependent on their molecular structure, which determines their ability to bind to auxin receptors and their metabolic stability within the plant.
For phenoxyacetic acid herbicides and their analogs, several structural features are critical for herbicidal activity:
The Carboxylic Acid Group (or a group that can be metabolized to it): This is essential for auxin activity. In the case of this compound, the carbamate and ester moieties would likely be hydrolyzed in the plant to release a molecule with a free or easily convertible acid function.
The Unsaturated Ring System: The aromatic ring is a key feature for binding to the auxin receptor. nih.gov
The Spacing between the Ring and the Acid Group: A specific spatial relationship between the aromatic ring and the acidic group is necessary for proper receptor binding and subsequent biological response. nih.gov
Substitution on the Aromatic Ring: The presence, type, and position of substituents on the phenyl ring significantly influence herbicidal efficacy. The 2,4-dichloro substitution pattern is known to confer high herbicidal activity. nih.govresearchgate.net
Table 2: Structure-Activity Relationship (SAR) of Phenoxyacetic Acid Analogs
| Structural Modification | Impact on Herbicidal Efficacy | Rationale |
| Ring Substitution | ||
| Halogen at C4 position | Generally increases activity | Enhances binding to the auxin receptor. nih.govresearchgate.net |
| Halogen at C2 and C4 positions | High activity | The 2,4-dichloro pattern is a classic feature of potent auxin herbicides. nih.govresearchgate.net |
| Methyl group at C4 position | Can maintain or slightly decrease activity | The electronic and steric effects influence receptor interaction. |
| Side Chain Modification | ||
| Esterification of the carboxylic acid | Can increase uptake | Increases lipophilicity, aiding in cuticular penetration. The ester is then hydrolyzed to the active acid form in the plant. orst.edu |
| Amide formation | Can maintain activity | The amide can be hydrolyzed to the active acid form. |
| Carbamate formation | Potentially modulates activity | May influence uptake, transport, and metabolic stability. |
| Chain length between ring and acid | Critical for activity | A specific distance is required for optimal receptor binding. nih.gov |
Computational Chemistry and Molecular Modeling Approaches
Computational methods are powerful tools for investigating the SAR and SBR of herbicides like this compound at a molecular level.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For auxin-like herbicides, docking studies are employed to understand how these molecules interact with their target receptor proteins, primarily the TIR1/AFB family of auxin receptors. researchgate.net
The binding of an auxin herbicide to the TIR1 receptor protein is a critical step in its mode of action. This binding event stabilizes the interaction between TIR1 and an Aux/IAA repressor protein, leading to the degradation of the repressor and the subsequent activation of auxin-responsive genes.
For this compound, a molecular docking study would involve:
Homology Modeling: If the crystal structure of the specific TIR1/AFB receptor from a target weed species is not available, a homology model can be built based on the known structures of related auxin receptors.
Ligand Preparation: The 3D structure of this compound and its potential active metabolites (e.g., the corresponding carboxylic acid) would be generated and optimized.
Docking Simulation: The ligand molecules would be docked into the binding site of the receptor protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on their predicted binding affinity.
The results of such a study would provide insights into the specific amino acid residues involved in the binding, the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking), and the predicted binding energy. This information can help to explain the observed herbicidal activity and guide the design of new analogs with improved efficacy. For instance, molecular dynamics simulations have shown that the auxin activity of 2,4-D analogs correlates well with their binding characteristics to the TIR1-Aux/IAA coreceptor. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively.
For this compound and its analogs, QSAR models could be developed to predict their herbicidal activity. This would involve:
Data Collection: A dataset of structurally related compounds with experimentally determined herbicidal activities would be compiled.
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), would be calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that correlates a subset of the most relevant descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.
A validated QSAR model can be used to predict the herbicidal activity of new, untested compounds, thereby prioritizing the synthesis of the most promising candidates.
Similarly, QSPR models can be developed to predict the environmental persistence and transformation rates of these compounds. For example, a QSPR model could correlate structural descriptors with the half-life of the compounds in soil or water. Such models are valuable for assessing the environmental risk of new herbicides early in the development process. The development of robust QSAR/QSPR models for pesticides is encouraged by regulatory bodies to reduce the need for extensive experimental testing.
Ecological Interactions and Non Target Organism Effects of 2 2,4 Dichlorophenoxy Ethyl Carbamate
Advanced Research and Future Directions for 2 2,4 Dichlorophenoxy Ethyl Carbamate
Biotechnological Applications of Degradation Pathways for Environmental Remediation
The primary mechanism for the dissipation of phenoxyalkanoic acid herbicides and carbamates in the environment is microbial degradation. nih.gov This natural process forms the basis for biotechnological strategies aimed at remediating contaminated soil and water. Research has identified numerous bacterial and fungal strains capable of utilizing these compounds as sources of carbon and energy. nih.govnih.gov
Microorganisms are considered the most effective means of remediating pollution from 2,4-D, the parent phenoxy acid of the compound , due to their vast species diversity and varied metabolic pathways. nih.gov Strains from genera such as Cupriavidus, Alcaligenes, and Stenotrophomonas have demonstrated the ability to degrade various phenoxyalkanoic acids. nih.govoup.comacs.org For instance, Cupriavidus oxalaticus strain X32 can completely remove 500 mg/L of 2,4-D within three days and remains effective even in highly alkaline conditions (pH 10.5). acs.org
The degradation process is enzymatic. For carbamates, the initial and crucial step is the hydrolysis of the carbamate (B1207046) ester or amide linkage, a reaction catalyzed by hydrolase enzymes like carbaryl (B1668338) hydrolase. nih.govnih.govfrontiersin.org This breaks the molecule into an alcohol and carbamic acid, which is unstable and decomposes into an amine and carbon dioxide. nih.gov The resulting aromatic portion, such as 2,4-Dichlorophenol (B122985) from the parent compound, is then funneled into further degradation pathways. For phenoxy herbicides, degradation is often initiated by oxygenases that cleave the ether bond. These enzymatic pathways are genetically encoded, often on plasmids, which facilitates their transfer between different microbial species. nih.gov
Enzymatic bioremediation, which uses isolated enzymes rather than whole organisms, is a promising technology for detoxification. epa.gov Formulations of detoxifying enzymes could potentially be used to rapidly clean up residues in contaminated environments. epa.govresearchgate.net
Table 1: Examples of Microorganisms Involved in the Degradation of Related Phenoxy and Carbamate Compounds
| Microorganism | Compound(s) Degraded | Key Findings | Reference(s) |
|---|---|---|---|
| Stenotrophomonas maltophilia PM | Mecoprop, MCPA, 2,4-D, 2,4-DP | Utilizes individual phenoxyalkanoic acids as a sole carbon and energy source. | nih.gov |
| Alcaligenes denitrificans | (R)-MCPP, 2,4-D, MCPA | Demonstrates rapid degradation of single herbicides, with rates decreasing in complex mixtures. | oup.com |
| Cupriavidus oxalaticus X32 | 2,4-D, MCPA | Exhibits high degradation efficiency and tolerance to alkaline environments (up to pH 10.5). | acs.org |
| Pseudomonas sp. | Carbofuran | Capable of decontaminating water samples without additional nutrients. | researchgate.net |
Development of Novel Carbamate Derivatives for Enhanced Efficacy or Reduced Environmental Impact
The carbamate functional group is a versatile structural motif in medicinal and agricultural chemistry. nih.govresearchgate.net Its stability and ability to interact with biological targets have led to its inclusion in numerous therapeutic agents and pesticides. researchgate.netnih.gov The development of novel derivatives of 2-(2,4-Dichlorophenoxy)ethyl carbamate focuses on manipulating its structure to enhance herbicidal efficacy or reduce its persistence and off-target effects.
Structure-activity relationship (SAR) studies are crucial in this endeavor. These studies analyze how chemical structure relates to biological activity. nih.govnih.gov For carbamate insecticides, for example, activity is linked to their structural similarity to the neurotransmitter acetylcholine, allowing them to inhibit the enzyme acetylcholinesterase. nih.govnih.gov For herbicides, the goal is to design molecules that effectively mimic plant hormones like auxin, as is the case for the 2,4-D portion of the molecule, while also possessing favorable environmental properties. oup.com
By modifying the substituents on the amino and carboxyl ends of the carbamate group, researchers can tailor its biological and pharmacokinetic characteristics. researchgate.net This can lead to derivatives with:
Enhanced Efficacy: Modifications can improve the compound's binding to its target site in the weed, increasing its herbicidal power and allowing for lower application rates.
Improved Selectivity: Structural changes can make the herbicide more specific to target weeds, reducing damage to crops and non-target plants.
Reduced Environmental Impact: Derivatives can be designed to be more readily degraded by soil microbes, preventing long-term persistence and leaching into groundwater. Introducing specific chemical bonds that are more susceptible to microbial enzymes can accelerate this process.
Greater Stability: In some applications, enhanced chemical stability may be desired for a longer window of weed control, a property that can also be adjusted through chemical synthesis. acs.org
The synthesis of carbamates can be achieved through various methods, including greener protocols that avoid hazardous reagents like phosgene (B1210022), using alternatives such as sodium cyanate (B1221674) or dimethyl carbonate. banglajol.inforesearchgate.net
Integration of Omics Technologies in Environmental Fate and Mechanistic Studies
"Omics" technologies provide a powerful, system-wide view of the complex interactions between chemicals and biological systems. Their integration into the study of compounds like this compound is revolutionizing our understanding of its environmental fate and degradation mechanisms. researchgate.net
Genomics: This field involves sequencing the entire genome of microorganisms capable of degrading a pesticide. By analyzing the genetic blueprint, scientists can identify the specific genes and gene clusters responsible for producing the enzymes that break down the compound. whiterose.ac.uk For example, the tfd gene clusters, which are responsible for 2,4-D catabolism, have been identified in degrading bacteria. acs.org Genomic sequencing can reveal the complete metabolic potential of a microbe and provide insights into how these degradation capabilities evolve and are transferred within microbial communities. nih.gov
Proteomics: This is the large-scale study of proteins. In the context of pesticide degradation, proteomics can identify which enzymes are actively being produced by a microorganism when it is exposed to a contaminant. nih.gov Techniques like activity-based protein profiling (ABPP) can be used to investigate the reactivity of carbamates with entire proteomes, confirming that they selectively target specific enzyme classes like serine hydrolases. nih.gov
Metabolomics: This technology focuses on identifying and quantifying the small-molecule metabolites present in a biological system. When applied to pesticide degradation, metabolomics can map the entire breakdown pathway by identifying the intermediate products created as the parent compound is metabolized. frontiersin.org This provides a definitive picture of how the molecule is dismantled by microorganisms.
Together, these omics approaches provide a holistic understanding, from the genetic potential (genomics) to the functional machinery (proteomics) and the resulting chemical transformations (metabolomics). This knowledge is critical for developing more effective bioremediation strategies and for predicting the environmental persistence of new chemical derivatives. frontiersin.org
Table 3: Application of Omics Technologies in Pesticide Research
| Omics Technology | Application in Environmental Studies | Information Gained | Reference(s) |
|---|---|---|---|
| Genomics | Sequencing the genomes of pesticide-degrading bacteria. | Identification of catabolic genes and pathways (e.g., tfd genes); understanding of evolutionary mechanisms. | acs.orgwhiterose.ac.ukcsumb.edu |
| Proteomics | Analyzing the protein expression of microbes exposed to the pesticide. | Identification of key enzymes (e.g., hydrolases, oxygenases) involved in the degradation process. | nih.gov |
| Metabolomics | Tracking the formation of intermediate molecules during degradation. | Elucidation of the complete biodegradation pathway and identification of potential toxic byproducts. | frontiersin.orgresearchgate.net |
Sustainable Management Strategies for Compounds Related to this compound in Agroecosystems
The long-term use of any herbicide requires sustainable management strategies to maximize its benefits while minimizing negative environmental consequences. For phenoxy herbicides and related compounds, these strategies are essential for protecting water quality, preventing the evolution of herbicide resistance, and maintaining ecosystem health. nufarm.com
A core component of sustainable use is Integrated Pest Management (IPM) , which combines various weed control methods to reduce reliance on chemical herbicides. cnagrochem.com This can include cultural practices (e.g., crop rotation, cover crops), mechanical methods (e.g., tillage), and biological controls.
When herbicides are necessary, Best Management Practices (BMPs) are critical to prevent environmental contamination. Key practices include:
Respecting Buffer Zones: Maintaining untreated areas between the application site and sensitive areas like watercourses, drains, and ditches. nufarm.com
Avoiding Spray Drift: Applying herbicides when wind speeds are low and using drift-reducing nozzles and technologies. cnagrochem.com
Timing Applications: Not spraying if heavy rain is forecast, which could lead to runoff of the chemical into surface waters. nufarm.com
Proper Equipment Use: Ensuring spray equipment is properly calibrated and maintained, and filling sprayers away from water sources. nufarm.com
Another major challenge in sustainable agriculture is the development of herbicide resistance . The repeated use of herbicides with the same mode of action selects for weed populations that are no longer susceptible. nzpps.org Phenoxy herbicides are considered to have a low risk of fostering resistance, making them valuable tools in resistance management programs. nufarm.com Strategies to prevent resistance include rotating herbicides with different modes of action and using tank mixes of multiple herbicides. nzpps.org
| Proper Application Rates | Using the labeled rate of the product. | Ensure efficacy while minimizing excess chemical input into the environment. | epa.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) |
| 2,4-Dichlorophenol |
| 4-chloro-2-methylphenoxy)propionic acid (Mecoprop, MCPP) |
| (4-chloro-2-methylphenoxy)acetic acid (MCPA) |
| (4-chloro-2-methylphenoxy)butyric acid (MCPB) |
| (4-chlorophenoxy)acetic acid (4-CPA) |
| 2-(2,4-dichlorophenoxy)propionic acid (2,4-DP, Dichlorprop) |
| (2,4-dichlorophenoxy)butyric acid (2,4-DB) |
| (2,4,5-trichlorophenoxy)acetic acid (2,4,5-T) |
| Carbaryl |
| Carbofuran |
| Methomyl |
| Oxamyl |
| Aldicarb |
| Propoxur |
| Carbendazim |
| Fenobucarb |
| Fenoxycarb |
| Prosulfocarb |
| Acetylcholine |
| Glyphosate |
| Flumetsulam |
| Thifensulfuron |
| Bentazone |
| Clopyralid |
| Dicamba |
| Aminopyralid |
| Picloram |
| Carbon Dioxide |
| Sodium Cyanate |
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing 2-(2,4-Dichlorophenoxy)ethyl carbamate with high purity?
- Methodological Answer : The synthesis can be achieved via nucleophilic substitution. React 2-(2,4-dichlorophenoxy)ethanol with a carbamoyl chloride derivative (e.g., methyl carbamoyl chloride) under inert conditions (e.g., nitrogen atmosphere) in anhydrous dichloromethane. Use triethylamine as a base to neutralize HCl byproducts. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify the crude product using column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Confirm purity via HPLC (>98%) and elemental analysis .
Q. Which analytical techniques are optimal for structural and purity characterization?
- Methodological Answer :
- Structural Confirmation : Use H and C NMR spectroscopy in CDCl to identify characteristic peaks (e.g., carbamate NH at δ 5.2–5.5 ppm, aromatic protons at δ 6.8–7.4 ppm). Compare with reference spectra from PubChem or CAS Common Chemistry .
- Purity Analysis : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water 70:30, UV detection at 254 nm). Validate with mass spectrometry (ESI-MS) for molecular ion confirmation .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Avoid exposure to oxidizing agents (e.g., peroxides, chlorates) and metals (e.g., iron, copper), which may catalyze decomposition .
- Storage : Keep in airtight, amber glass containers under inert gas (argon) at 4°C in a well-ventilated, dry environment. Regularly inspect containers for leaks or degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Methodological Answer :
- Standardized Assays : Conduct dose-response studies using consistent cell lines (e.g., HEK293 for cytotoxicity) or microbial strains (e.g., E. coli ATCC 25922 for antimicrobial activity). Include positive controls (e.g., ampicillin for bacteria) and normalize results to solvent effects .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding variables (e.g., solvent choice, incubation time) .
Q. What experimental design is recommended to assess stability under varying conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to stressors:
- Thermal : 40°C, 60°C, and 80°C for 30 days.
- Humidity : 75% RH at 25°C for 30 days.
- Analysis : Quantify degradation products via HPLC-MS and identify major pathways (e.g., hydrolysis of the carbamate group). Store samples in glass vials with PTFE-lined caps to minimize moisture ingress .
Q. How can the reaction mechanism with nucleophiles (e.g., amines) be elucidated?
- Methodological Answer :
- Kinetic Studies : Perform pseudo-first-order reactions with excess nucleophile (e.g., benzylamine) in DMSO. Monitor reaction progress via H NMR or IR spectroscopy (disappearance of carbamate C=O stretch at ~1700 cm).
- Computational Modeling : Use density functional theory (DFT) to calculate transition-state energies and identify rate-determining steps (e.g., nucleophilic attack vs. leaving group departure) .
Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the phenoxy ring (e.g., replace Cl with F or CH) or vary the carbamate alkyl chain (e.g., ethyl vs. methyl groups).
- Bioactivity Profiling : Test analogs in standardized assays (e.g., IC determination in enzyme inhibition assays). Use QSAR models to correlate electronic (Hammett σ) or steric parameters (Taft E) with activity .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility values across studies?
- Methodological Answer :
- Standardized Solubility Testing : Use the shake-flask method in triplicate with purified compound. Dissolve in solvents (water, DMSO, ethanol) at 25°C, filter (0.22 μm), and quantify via UV-Vis (calibration curve at λ).
- Control Variables : Report pH, temperature, and ionic strength. Compare with literature data from PubChem or EPA DSSTox .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
